molecular formula C6H14O2 B1362487 2-Ethyl-2-methyl-1,3-propanediol CAS No. 77-84-9

2-Ethyl-2-methyl-1,3-propanediol

Cat. No.: B1362487
CAS No.: 77-84-9
M. Wt: 118.17 g/mol
InChI Key: VNAWKNVDKFZFSU-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-1,3-propanediol (CAS 77-84-9) is a branched diol with the molecular formula C₆H₁₄O₂ and a molecular weight of 118.176 g/mol . It is also known as 2,2-bis(hydroxymethyl)butane, reflecting its structure with two hydroxymethyl groups attached to a central carbon substituted with ethyl and methyl groups. Key identifiers include:

  • ChemSpider ID: 59556
  • EINECS: 201-062-3
  • Synonym: 2-Methyl-2-ethyl-1,3-propanediol .

The compound is commercially available from suppliers like Tokyo Chemical Industry (TCI) and Sigma-Aldrich, with purity grades exceeding 97% . Its logP value of 0.387 indicates moderate hydrophobicity, comparable to isopropyl alcohol .

Preparation Methods

Cyclic Acetal Formation

  • Reactants: Acrolein is reacted with an aliphatic diol containing 3 to 7 carbon atoms under controlled conditions to form a cyclic acetal intermediate.
  • Catalysts and Conditions: Acidic ion-exchange resins such as Dowex 50WX12 (a sulfonated polystyrene resin) are used as catalysts at temperatures around 55 to 110 °C.
  • Reaction Monitoring: The reaction progress is monitored by gas-liquid chromatography to ensure complete conversion of vinyl dioxane intermediates.

Hydroformylation of Cyclic Acetals

  • Catalyst: Rhodium complex catalysts with ligands such as triphenyl phosphite or tritolyphenyl phosphite are employed.
  • Reaction Conditions: The cyclic acetal is subjected to hydroformylation under a carbon monoxide and hydrogen gas mixture at pressures around 100 psig and temperatures between 95 and 110 °C.
  • Outcome: Linear and branched aldehydes of the cyclic acetal are produced, with the linear to branched isomer ratio influencing the yield of the desired diol.

Hydrogenation and Hydrolysis

  • Catalysts: Hydrogenation is carried out using catalysts such as Raney nickel.
  • Conditions: The hydroformylation product is mixed with water and hydrogenated at temperatures from 30 to 130 °C and pressures ranging from 100 to 5000 psig.
  • Products: The acetal ring opens, yielding 1,4-butanediol, 2-ethyl-2-methyl-1,3-propanediol, and other diols.
  • Separation: Conventional distillation techniques separate the desired diols from 1,4-butanediol.

Recycling and Enrichment

  • The mixture of diols excluding 1,4-butanediol is recycled back to the acetal formation step with acrolein.
  • Repeated recycling cycles increase the content of this compound in the feed mixture, improving yield and purity.
  • After multiple cycles (e.g., 15 to 25), the desired diol content in the recycled mixture exceeds 90%.
  • Data Table: Typical Reaction Yields and Conditions
Step Conditions Product Distribution (wt%) Notes
Acetal formation 55-110 °C, acid resin catalyst Complete conversion of vinyl dioxane Monitored by gas-liquid chromatography
Hydroformylation 95-110 °C, 100 psig, Rh catalyst Linear:Branched aldehydes ratio ~0.67-0.89 Ligand choice affects isomer ratio
Hydrogenation/Hydrolysis 30-130 °C, 100-5000 psig, Raney Ni 1,4-butanediol (major), this compound (minor) Distillation separates diols
Recycling cycles Multiple repetitions >90% desired diol after 25 cycles Enrichment of target diol in feed mixture
  • Ligand Effects: Using triphenyl phosphite ligands in hydroformylation improves selectivity for branched aldehydes, thus increasing the yield of this compound.
  • Pressure Influence: Higher hydroformylation pressures tend to decrease the linear to branched aldehyde ratio, favoring the branched diol.
  • Catalyst Recycling: The rhodium catalyst and ligands are retained in the reactor, with high boiling ligands separated by distillation to maintain catalyst activity.
  • Environmental and Economic Considerations: Recycling unconverted diols and optimizing reaction conditions reduce waste and improve overall process efficiency.

While the above method is predominant, alternative syntheses involve:

  • Carbonate Diester Formation: Reaction of this compound with reagents such as trichloromethyl chloroformate in the presence of organic amine catalysts (e.g., triethylamine) to form carbonate diesters. This is more relevant for downstream functionalization rather than initial diol synthesis.
  • Direct Alkylation or Substitution: Less common due to complexity and lower selectivity.

The preparation of this compound is efficiently achieved via a multi-step process involving acetal formation from acrolein and an appropriate diol, hydroformylation catalyzed by rhodium complexes, followed by hydrogenation and hydrolysis to yield the branched diol. Recycling of diol mixtures enhances purity and yield. Process parameters such as catalyst choice, ligand type, pressure, and temperature critically influence product distribution and efficiency. This method is well-documented in patent literature and represents the authoritative approach to synthesizing this compound.

Scientific Research Applications

Chemical Synthesis

2-Ethyl-2-methyl-1,3-propanediol serves as a significant chemical intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions makes it valuable in producing:

  • Pharmaceuticals : Utilized in the synthesis of active pharmaceutical ingredients (APIs) due to its favorable reactivity and low toxicity profile .
  • Agrochemicals : Employed in the formulation of pesticides and herbicides where it acts as a solvent or carrier for active ingredients .
  • Specialty Chemicals : Functions in the production of various specialty chemicals used in diverse applications from cosmetics to food additives .

Polymer Production

The compound is extensively used as a monomer in the production of various polymers and copolymers. Key applications include:

Polymer Type Application
Thermoplastics Used in the manufacture of flexible and durable plastics .
Polyesters Functions as a building block for polyester polyols, enhancing properties such as flexibility and durability .
Polyurethanes Integral in producing polyurethane foams and coatings that are used in furniture, automotive, and construction industries .

Solvent Applications

This compound is recognized for its effectiveness as a solvent in various industrial applications:

  • Coatings and Paints : Its low volatility and high solvency make it ideal for dissolving a wide range of organic compounds, enhancing the performance of coatings and paints .
  • Cleaning Formulations : Utilized in cleaning products due to its ability to dissolve oils and greases while being less aggressive than traditional solvents .

Case Study 1: Use in Coatings

A study demonstrated that incorporating this compound into water-based coatings improved the flow properties and drying times without compromising the film's integrity. This application highlights its role in enhancing product performance while maintaining environmental compliance due to lower volatile organic compound (VOC) emissions.

Case Study 2: Pharmaceutical Applications

Research conducted on the use of this compound as a solvent for drug formulations showed that it effectively solubilized poorly soluble drugs, leading to improved bioavailability. This finding emphasizes its potential for enhancing therapeutic efficacy.

Toxicological Profile

The safety profile of this compound has been assessed through various studies:

  • Toxicological evaluations indicate low acute toxicity with an oral median lethal dose (LD50) greater than 5,000 mg/kg in rats, suggesting a favorable safety margin for industrial use .
  • No significant irritative effects have been observed on skin or eyes during testing, further supporting its application across consumer products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physical Properties

The following diols are structurally related to 2-ethyl-2-methyl-1,3-propanediol, differing in substituents or functional groups:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) logP Melting Point Key Applications
This compound 77-84-9 C₆H₁₄O₂ 118.176 0.387 N/A Asymmetric synthesis auxiliary
2-Amino-2-methyl-1,3-propanediol 115-69-5 C₄H₁₁NO₂ 105.14 N/A 110°C Emulsifiers (cosmetics, polishes)
2-Amino-2-ethyl-1,3-propanediol 115-70-8 C₅H₁₃NO₂ 119.16 N/A N/A Chemical intermediate
2-Ethyl-2-isobutyl-1,3-propanediol N/A C₉H₂₀O₂ 160.25 N/A N/A Research applications

Key Observations:

Branching and Hydrophobicity :

  • The target compound’s ethyl and methyl substituents create steric hindrance, reducing crystallinity compared to linear diols. Its logP (0.387 ) is identical to isopropyl alcohol but lower than more hydrophobic diols .
  • 2-Ethyl-2-isobutyl-1,3-propanediol (C₉H₂₀O₂) has a bulkier isobutyl group, increasing molecular weight to 160.25 g/mol , which likely enhances lipophilicity .

Amino-Substituted Analogues: Amino groups (e.g., in 2-amino-2-methyl-1,3-propanediol) introduce basicity and water solubility. For example, 2-amino-2-methyl-1,3-propanediol forms alkaline aqueous solutions and is used in emulsifiers .

Commercial Availability and Production

  • This compound : Produced by Suzhou Highfine Biotech and sold globally by TCI and Sigma-Aldrich .
  • Amino Analogues: 2-Amino-2-methyl-1,3-propanediol is manufactured via nitroethane hydroxymethylation, reflecting its industrial scalability .

Research Findings and Gaps

  • Stereoselectivity : The target compound’s efficacy in asymmetric synthesis surpasses that of diethyl 2-ketophosphonates, as shown in Table 4 of .

Biological Activity

Overview

2-Ethyl-2-methyl-1,3-propanediol (EMPD) is an organic compound with the molecular formula C6H14O2C_6H_{14}O_2 and a molecular weight of 118.1742 g/mol. It is recognized for its diverse applications in various fields, including biochemistry, medicine, and industrial processes. This article delves into the biological activity of EMPD, exploring its biochemical properties, mechanisms of action, and relevant case studies.

EMPD exhibits significant biochemical properties that facilitate its role in various biological systems:

  • Interaction with Enzymes : EMPD is involved in the biosynthesis of structurally diverse diols through oxidative and reductive formations of hydroxyl groups. It interacts with enzymes such as amino acid hydroxylase and aldehyde reductase, influencing metabolic pathways related to amino acid conversion .
  • Cellular Effects : The compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. Notably, it possesses mild hydrating properties that enhance skin moisture retention, making it beneficial for cosmetic applications.
  • Pharmacokinetics : As a low molecular weight compound, EMPD demonstrates efficient absorption and distribution within biological systems. Its unique structure allows it to remain liquid at low temperatures, enhancing its stability in formulations.

The primary mode of action for EMPD involves its interactions with various biomolecules:

  • Enzyme Interaction : EMPD binds to specific enzymes, leading to either inhibition or activation. This interaction can alter gene expression and metabolic processes within cells.
  • Preservative Enhancement : In cosmetic formulations, EMPD enhances the efficacy of preservatives, potentially allowing for lower concentrations of these substances while maintaining product stability.

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of EMPD:

  • Toxicological Assessment : Research indicates that EMPD exhibits low toxicity levels across various exposure routes (oral, dermal, inhalation). Animal studies report no significant adverse effects at low doses; the oral LD50 in rats was approximately 14 g/kg .
  • Dermal Absorption Studies : Limited studies have shown minimal dermal irritation in human subjects and no significant irritation in animal models. This suggests a favorable safety profile for topical applications .
  • Ecotoxicological Studies : EMPD has been assessed for its environmental impact, revealing rapid biodegradability and low bioaccumulation potential. Ecotoxicological tests indicate minimal hazard potential across aquatic and terrestrial species .

Comparative Analysis

To understand EMPD's unique properties better, a comparison with similar compounds can be insightful:

Compound NameMolecular FormulaMolecular WeightKey Applications
This compound (EMPD)C6H14O2118.1742 g/molBiodegradable polymers, cosmetics
2-Methyl-1,3-propanediolC5H12O2104.15 g/molSolvents, antifreeze
2-Butyl-2-ethyl-1,3-propanediolC8H18O2130.23 g/molCoatings, adhesives

EMPD's branched structure contributes to its distinct stability and reactivity compared to linear counterparts like 2-methyl-1,3-propanediol.

Future Directions

Research on EMPD continues to evolve with emerging applications in various fields:

  • Polymer Science : Investigations into the use of EMPD as a precursor for novel biodegradable polymers are ongoing.
  • Medical Applications : The multifunctional nature of EMPD makes it a candidate for further exploration in medical coatings and drug delivery systems.

Q & A

Q. Basic: What are the optimal synthesis routes for 2-ethyl-2-methyl-1,3-propanediol, and how can purity be validated?

Methodological Answer:
The compound is commonly synthesized via nitro reduction of intermediates such as 2-ethyl-2-nitro-1,3-propanediol under hydrogenation conditions using palladium or platinum catalysts . Alternative routes include condensation reactions involving formaldehyde and butyraldehyde in alkaline media. To validate purity, gas chromatography (GC) with flame ionization detection is recommended, using a polar column (e.g., DB-WAX) and temperature programming (e.g., 50°C to 250°C at 10°C/min). Compare retention times with authentic standards and confirm structural integrity via 1^1H NMR (δ 1.0–1.2 ppm for ethyl/methyl protons, δ 3.5–4.0 ppm for hydroxyl-bearing methylene groups) .

Q. Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • FT-IR : Detect hydroxyl stretches (3200–3600 cm1^{-1}) and C-O vibrations (1050–1150 cm1^{-1}).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 118 (M+^+) and fragment ions at m/z 101 (loss of -OH).
  • 13^{13}C NMR : Confirm branching with signals at δ 20–25 ppm (methyl/ethyl carbons) and δ 60–70 ppm (methylene carbons adjacent to hydroxyl groups).
  • Elemental Analysis : Validate empirical formula (C6_6H14_{14}O2_2) with ≤0.3% deviation from theoretical values .

Q. Advanced: How can kinetic studies be designed for reactions using this compound as a substrate?

Methodological Answer:
For kinetic modeling, employ an integral method with pseudo-first-order conditions. For esterification reactions, monitor the consumption of this compound via HPLC (C18 column, acetonitrile/water mobile phase) or titration of residual acid. Use Arrhenius plots to determine activation energy by varying temperatures (e.g., 40–80°C). Ensure data reproducibility by triplicate runs and validate using the Gaussian error function to account for instrumental noise. For complex systems (e.g., polymerizations), apply time-resolved FT-IR to track hydroxyl group depletion .

Q. Advanced: How to resolve contradictions in experimental yields when varying reaction conditions (e.g., temperature, catalysts)?

Methodological Answer:
Contradictions often arise from competing pathways. For example, elevated temperatures (>80°C) may favor side reactions (e.g., dehydration to form ethers or olefins) over esterification. To diagnose:

  • Perform TGA-MS to detect volatile byproducts.
  • Use in situ Raman spectroscopy to identify intermediate species.
  • Compare catalyst performance (e.g., sulfuric acid vs. enzyme-catalyzed systems) via turnover frequency (TOF) calculations.
    If yields drop with prolonged reaction times, assess catalyst deactivation via XPS (for heterogeneous catalysts) or ICP-OES (for metal leaching in homogeneous systems) .

Q. Basic: What are the critical safety protocols for handling and storing this compound?

Methodological Answer:

  • Storage : Keep in amber glass containers at ≤25°C, away from strong oxidizers (e.g., peroxides, nitrates). Use inert gas (N2_2) purging for long-term storage .
  • Handling : Work under fume hoods with local exhaust ventilation. Use chemically resistant gloves (nitrile) and splash goggles.
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Q. Advanced: What strategies optimize the synthesis of branched polyesters using this compound as a monomer?

Methodological Answer:

  • Monomer Purification : Pre-dry the diol over molecular sieves (3Å) to minimize hydrolysis during polycondensation.
  • Catalyst Selection : Use titanium(IV) butoxide (0.1–0.5 mol%) for high molecular weight (>20 kDa) polymers.
  • Reaction Monitoring : Track acid number (<2 mg KOH/g) and hydroxyl value via automated titration . For real-time molecular weight analysis, employ GPC-MALS (gel permeation chromatography with multi-angle light scattering).
  • Side Reaction Mitigation : Add antioxidants (e.g., BHT) to prevent thermal degradation at >150°C .

Q. Advanced: How to analyze and mitigate batch-to-batch variability in this compound-based formulations?

Methodological Answer:

  • QC Testing : Implement HPLC-ELSD (evaporative light scattering detection) for trace impurity profiling (e.g., residual aldehydes or ketones).
  • Statistical Process Control : Use ANOVA to identify critical parameters (e.g., pH, reaction time) contributing to variability.
  • DoE (Design of Experiments) : Apply a central composite design to optimize synthesis parameters (e.g., catalyst loading, stoichiometry).
  • Stability Studies : Conduct accelerated aging (40°C/75% RH for 6 months) and monitor degradation via LC-MS for hydrolytic byproducts .

Properties

IUPAC Name

2-ethyl-2-methylpropane-1,3-diol
Source PubChem
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InChI

InChI=1S/C6H14O2/c1-3-6(2,4-7)5-8/h7-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAWKNVDKFZFSU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID20227813
Record name 2-Ethyl-2-methylpropane-1,3-diol
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Molecular Weight

118.17 g/mol
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CAS No.

77-84-9
Record name 2-Ethyl-2-methyl-1,3-propanediol
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Synthesis routes and methods I

Procedure details

126 g of α-ethylacrolein, 300 g of a 30% strength aqueous solution of formaldehyde, 1 g of hydroquinone and 350 g of 1,4-dioxane were combined at 25° C to give a solution. After about 2 hours, 120 g of this solution, which had a pH value of 2-3, were hydrogenated as in Example 1. Analysis of the hydrogenated product gave 55.9% of 2-ethyl-2-methylpropane-1,3-diol and 34% of methylbutanol, relative to the α-ethylacrolein employed.
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34%

Synthesis routes and methods II

Procedure details

Using the method described in Example 1(b), one part per hour of a 70 percent strength by weight aqueous solution of 2-methyl-2-ethyl-3-hydroxypropanal is hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.35 part of 2-methyl-2-ethyl-3-hydroxypropanal per liter of catalyst per hour. The conversion is 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water and small amounts of methanol, 2-methylbutanol and 2-methyl-2-ethyl-3-hydroxypropanal, 2-methyl-2-ethyl-propane-1,3-diol, of boiling point of 110°-112° C./12 mbar (melting point 44°-46° C.), is obtained in an amount corresponding to 0.6850 part per hour. This is equivalent to a yield of 96.2% of theory, based on starting material.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
2-Ethyl-2-methyl-1,3-propanediol
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
2-Ethyl-2-methyl-1,3-propanediol
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
2-Ethyl-2-methyl-1,3-propanediol
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
2-Ethyl-2-methyl-1,3-propanediol
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
2-Ethyl-2-methyl-1,3-propanediol
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
2-Ethyl-2-methyl-1,3-propanediol

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